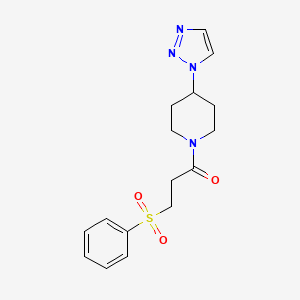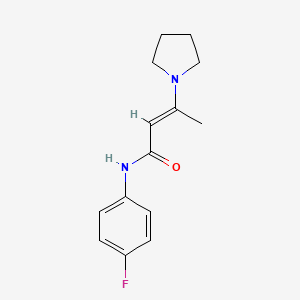![molecular formula C20H18N2O B2611622 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-19-2](/img/structure/B2611622.png)
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a polycyclic heteroaromatic compound. It belongs to the class of cinnolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as Rhodium (III) to facilitate C-H activation and annulation reactions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Análisis De Reacciones Químicas
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be compared with other similar compounds, such as:
5,6-Dihydro-Benzo[h]Cinnolin-3-Ylamine: This compound shares a similar core structure but differs in its functional groups and biological activity.
Indazolone-fused Cinnolines: These compounds have a fused indazolone ring, which imparts different chemical and biological properties. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14-6-8-15(9-7-14)13-22-19(23)12-17-11-10-16-4-2-3-5-18(16)20(17)21-22/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWBVSKCARMUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2611540.png)

![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)
![2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2611547.png)
![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)


![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2611559.png)

![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)
